molecular formula C13H20N2O B1440784 N-1-Methyl-N~1-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine CAS No. 1220016-51-2

N-1-Methyl-N~1-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine

Cat. No. B1440784
M. Wt: 220.31 g/mol
InChI Key: DDISWUXUTFKYBI-UHFFFAOYSA-N
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Description

N-1-Methyl-N~1-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine (N1MNTPD) is an organic compound that is commonly used in laboratory experiments due to its wide range of applications. This compound is a derivative of 1,4-benzenediamine, which is a common building block in organic chemistry. N1MNTPD has been studied in various scientific research applications, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Chemical Synthesis and Material Science

N-1-Methyl-N~1-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine and its derivatives are explored in various fields of chemical synthesis and material science, demonstrating a broad range of applications. This compound is investigated for its potential as a corrosion inhibitor, where density functional theory (DFT) is employed to elucidate its inhibition efficiencies and reactive sites, showing promising results in corrosion protection. The study of new bipyrazole derivatives, including similar structural compounds, underscores their potential activity in this domain (Wang et al., 2006).

Drug Synthesis and Pharmacology

In pharmacological research, derivatives of N-1-Methyl-N~1-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine are synthesized for their potential therapeutic applications. A notable example is the development of a practical synthesis method for an orally active CCR5 antagonist, highlighting its significance in the treatment of diseases such as HIV. The synthesis process is optimized for higher yield and cost-effectiveness, establishing a foundation for future drug development and production (Ikemoto et al., 2005).

Catalysis and Organic Chemistry

The compound's derivatives are also utilized in catalysis and organic synthesis, showcasing their versatility in constructing complex molecular architectures. For instance, silica-bonded N-propylpiperazine sodium n-propionate, a related compound, acts as an efficient solid base catalyst for the synthesis of 4H-pyran derivatives. This application demonstrates the compound's role in facilitating diverse chemical reactions, offering a sustainable and recyclable catalyst option for organic synthesis (Niknam et al., 2013).

properties

IUPAC Name

4-N-methyl-4-N-(oxan-4-ylmethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15(10-11-6-8-16-9-7-11)13-4-2-12(14)3-5-13/h2-5,11H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDISWUXUTFKYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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